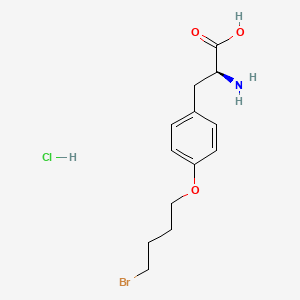![molecular formula C7H4N2O4S B13035595 2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylicacid](/img/structure/B13035595.png)
2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a thieno[3,2-b]pyrrole core structure, which is a fused bicyclic system containing both sulfur and nitrogen atoms. The presence of a nitro group and a carboxylic acid functional group further enhances its chemical reactivity and potential biological activity.
Méthodes De Préparation
The synthesis of 2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves multi-step synthetic routes. One common method starts with the preparation of N-substituted thienopyrrolecarboxylate esters, which are then converted to the corresponding carboxylic acids through alkaline hydrolysis . The carboxylic acids can be further activated by transforming them into acyl imidazoles, which can then react with various nucleophiles to form the desired carboxamides . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of various enzymes, making it a valuable tool in biochemical studies.
Medicine: Some derivatives of this compound have demonstrated antiviral and anticancer activities.
Industry: It is used in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, some derivatives act as inhibitors of lysine-specific demethylases (KDM1), which play a crucial role in the regulation of gene transcription through histone methylation . By inhibiting these enzymes, the compound can modulate gene expression and potentially exert therapeutic effects in diseases like cancer.
Comparaison Avec Des Composés Similaires
2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can be compared with other thienopyrrole derivatives, such as:
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds also exhibit significant biological activity, including antiviral and anticancer properties.
4H-thieno[3,2-b]pyrrole-5-carbohydrazides: These derivatives have shown potential as antitubercular agents.
The uniqueness of 2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H4N2O4S |
|---|---|
Poids moléculaire |
212.18 g/mol |
Nom IUPAC |
2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C7H4N2O4S/c10-7(11)4-1-5-3(8-4)2-6(14-5)9(12)13/h1-2,8H,(H,10,11) |
Clé InChI |
SIMFEPCEFQFOFM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC2=C1SC(=C2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1R,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035565.png)


![4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13035588.png)
![1,1''-Biferrocene, 2,2''-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2''S)-(9CI)](/img/structure/B13035600.png)



